7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
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Overview
Description
7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves a multi-step process. One common method is the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene. This reaction is often carried out in the presence of a Lewis acid catalyst under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of NF-κB, a protein complex involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, known for its psychoactive properties.
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone: A derivative with significant therapeutic potential.
Uniqueness
7-(3,4-DIMETHOXYPHENYL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE stands out due to its unique structure, which allows for a wide range of chemical modifications and biological activities. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-9-8-15(12-21(20)28-2)16-10-18-23(19(25)11-16)17(13-22(26)24-18)14-6-4-3-5-7-14/h3-9,12,16-17H,10-11,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLOOQOCPXMGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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